molecular formula C6H13NO2S B13682901 3-((Ethylsulfonyl)methyl)azetidine

3-((Ethylsulfonyl)methyl)azetidine

Cat. No.: B13682901
M. Wt: 163.24 g/mol
InChI Key: LOJDLJLSXWRORH-UHFFFAOYSA-N
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Description

3-((Ethylsulfonyl)methyl)azetidine is a four-membered nitrogen-containing heterocycle Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Ethylsulfonyl)methyl)azetidine can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation . These methods typically require specific reaction conditions, such as the use of microwave irradiation and solid support like alumina.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((Ethylsulfonyl)methyl)azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted azetidines.

Scientific Research Applications

3-((Ethylsulfonyl)methyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((Ethylsulfonyl)methyl)azetidine involves its interaction with various molecular targets. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with target molecules. This reactivity is exploited in polymerization reactions and the synthesis of bioactive compounds .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.

    β-Lactams: Four-membered nitrogen-containing heterocycles with similar ring strain but different functional groups.

Uniqueness

3-((Ethylsulfonyl)methyl)azetidine is unique due to its balance of ring strain and stability, which allows for controlled reactivity. This makes it a valuable compound in synthetic chemistry and medicinal research .

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

3-(ethylsulfonylmethyl)azetidine

InChI

InChI=1S/C6H13NO2S/c1-2-10(8,9)5-6-3-7-4-6/h6-7H,2-5H2,1H3

InChI Key

LOJDLJLSXWRORH-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)CC1CNC1

Origin of Product

United States

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